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Compound of Interest

Compound Name: ONT-993

Cat. No.: B8770055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the principal metabolite of tucatinib,

ONT-993, and other identified metabolites. The information presented is collated from publicly

available preclinical and clinical research data to support further investigation and drug

development efforts.

Tucatinib, a highly selective tyrosine kinase inhibitor of Human Epidermal Growth Factor

Receptor 2 (HER2), undergoes extensive metabolism in humans, leading to the formation of

multiple oxidative metabolites.[1] The primary and most abundant of these is ONT-993 (also

referred to as M1), formed through hydroxylation.[2][3][4] While several other metabolites have

been identified, including M20 and M23, the majority of pharmacological and pharmacokinetic

assessments have centered on ONT-993 due to its predominance in circulation.

Executive Summary of Comparative Data
The following table summarizes the key quantitative data for tucatinib and its primary

metabolite, ONT-993. Data for other metabolites is largely qualitative at this time.
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Parameter Tucatinib ONT-993
Other Metabolites
(M20, M23)

Formation Parent Drug

Predominantly via

CYP2C8-mediated

hydroxylation[2]

Formed via CYP3A4/5

and aldehyde oxidase

Relative Potency -

2- to 3-fold less

cytotoxic than

tucatinib

Data not available

Pharmacological

Activity Contribution
-

< 10% of total

pharmacological

activity

Data not available

Steady-State Cmax

(ng/mL)
519 65.0 Data not available

Steady-State AUC0–τ

(h*ng/mL)
3520 409 Data not available

Median Tmax (h) 3.00 3.00 Data not available

Metabolic Pathway of Tucatinib
Tucatinib is primarily metabolized by the cytochrome P450 enzyme system, with CYP2C8

being the principal enzyme responsible for the formation of the main metabolite, ONT-993.

Other enzymes, including CYP3A4/5 and aldehyde oxidase, contribute to the formation of other

minor metabolites.
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Caption: Metabolic pathway of tucatinib to its primary metabolite ONT-993 and other

metabolites.

Pharmacological Activity
Tucatinib exerts its anti-tumor effect by selectively inhibiting the tyrosine kinase activity of

HER2, thereby blocking downstream signaling pathways, including the MAPK and PI3K/AKT

pathways, which are crucial for cell proliferation and survival.

The primary metabolite, ONT-993, has been shown to be pharmacologically active but

possesses significantly lower potency compared to the parent drug. Its cytotoxic potency is

reported to be two- to three-fold less than that of tucatinib. Consequently, the potency-adjusted

exposure of ONT-993 accounts for less than 10% of the total pharmacological activity of

tucatinib, suggesting it does not meaningfully contribute to the overall efficacy or safety profile.

There is currently no publicly available data on the pharmacological activity of other identified

metabolites such as M20 and M23.

Experimental Protocols
The quantification of tucatinib and its metabolites in biological matrices is predominantly

achieved through validated bioanalytical procedures using high-performance liquid

chromatography with tandem mass spectrometry (LC-MS/MS).

General Workflow for LC-MS/MS Analysis
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General Workflow for Tucatinib and Metabolite Quantification
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Caption: A generalized workflow for the quantification of tucatinib and its metabolites in plasma

samples.
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Detailed Methodological Parameters for Tucatinib and
ONT-993 Quantification
The following table summarizes parameters from five different validated LC-MS/MS methods

used in clinical trials for the quantification of tucatinib and ONT-993.
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Parameter Method A Method B Method C Method D Method E

Internal

Standard

(Tucatinib)

d6-tucatinib d6-tucatinib d6-tucatinib d6-tucatinib d6-tucatinib

Internal

Standard

(ONT-993)

d4-ONT-993 d4-ONT-993 d4-ONT-993 d4-ONT-993 d4-ONT-993

Extraction

Method
LLE LLE LLE PPT PPT

MRM

Transition

(Tucatinib,

m/z)

481.3 →

274.0

481.3 →

274.0

481.3 →

274.0

481.3 →

274.0

481.3 →

274.0

MRM

Transition

(ONT-993,

m/z)

497.2 →

275.1

497.2 →

275.1

497.2 →

275.1

497.2 →

275.1

497.2 →

275.1

Calibration

Range

(ng/mL)

1.00 - 1000 1.00 - 1000 1.00 - 1000 1.00 - 1000 1.00 - 1000

LLE: Liquid-

Liquid

Extraction;

PPT: Protein

Precipitation;

MRM:

Multiple

Reaction

Monitoring;

m/z: mass-to-

charge ratio.
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Tucatinib's Mechanism of Action: HER2 Signaling
Pathway Inhibition
Tucatinib is a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase. By binding to

the intracellular kinase domain of HER2, tucatinib prevents its autophosphorylation and the

subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and

RAS/RAF/MEK/ERK (MAPK) pathways. This inhibition ultimately leads to decreased cell

proliferation and increased apoptosis in HER2-overexpressing cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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